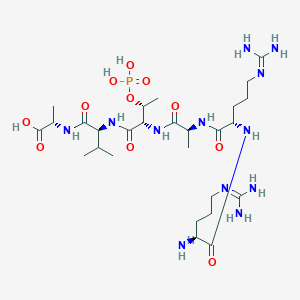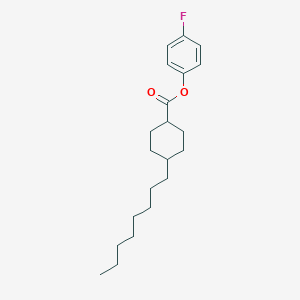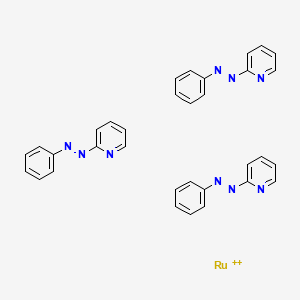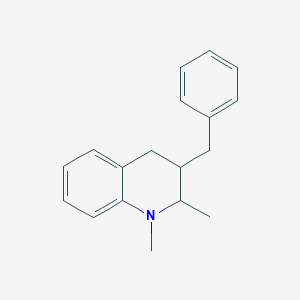
Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[2-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-chloro-] is an organic compound with the molecular formula C16H10Cl2 It is a derivative of benzene, featuring a butadiyne linkage between two benzene rings, each substituted with a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-chloro-] typically involves the coupling of two phenylacetylene derivatives. One common method is the dehydrohalogenation of 1,4-dichloro-2-butyne using potassium hydroxide in an alcoholic medium at approximately 70°C . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where phenylacetylene reacts with a dihaloalkyne in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-chloro-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the butadiyne linkage to a butene or butane linkage.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, such as alkoxy or amino groups, in place of the chlorine atoms.
Applications De Recherche Scientifique
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-chloro-] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Mécanisme D'action
The mechanism by which Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-chloro-] exerts its effects depends on its specific application. In biological systems, it may interact with cellular components, such as proteins or DNA, through covalent bonding or non-covalent interactions. The butadiyne linkage and chlorine atoms can facilitate these interactions by providing reactive sites for binding. The molecular targets and pathways involved vary based on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylbutadiyne: Similar structure but without chlorine substitution.
Diphenyldiacetylene: Another related compound with a similar butadiyne linkage.
1,4-Diphenylbutadiyne: A compound with a butadiyne linkage between two phenyl groups.
Uniqueness
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-chloro-] is unique due to the presence of chlorine atoms, which can significantly alter its reactivity and properties compared to its non-chlorinated counterparts. The chlorine atoms can participate in various substitution reactions, providing a versatile platform for further functionalization .
Propriétés
Numéro CAS |
80221-17-6 |
|---|---|
Formule moléculaire |
C16H8Cl2 |
Poids moléculaire |
271.1 g/mol |
Nom IUPAC |
1-chloro-2-[4-(2-chlorophenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C16H8Cl2/c17-15-11-5-3-9-13(15)7-1-2-8-14-10-4-6-12-16(14)18/h3-6,9-12H |
Clé InChI |
XNLISLMDGFXPIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CC#CC2=CC=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


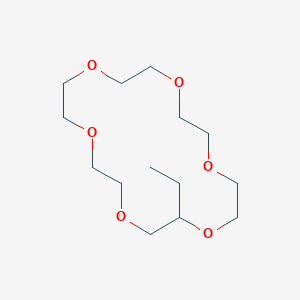
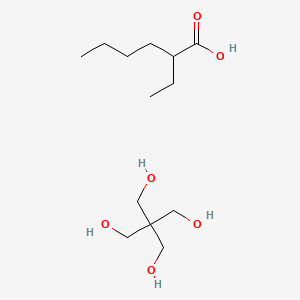


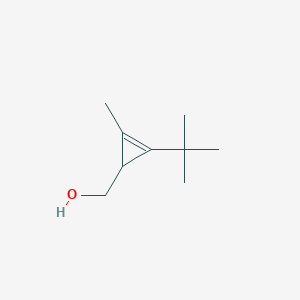
![8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14418636.png)


![N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B14418646.png)
